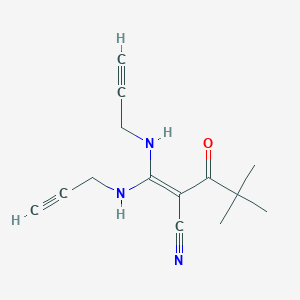

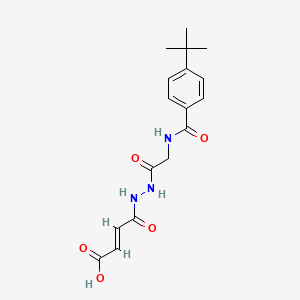

![molecular formula C9H14BrNO B2508560 2-[2-(Methylamino)ethyl]phenol hydrobromide CAS No. 1461705-02-1](/img/structure/B2508560.png)

2-[2-(Methylamino)ethyl]phenol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves Schiff base formation, which is a reaction between an amine and an aldehyde or ketone, resulting in an imine linkage. For example, the synthesis of Schiff base crystals is described, where intermolecular and intramolecular hydrogen bonds play a crucial role in the stabilization of the tautomeric structures . Additionally, dinuclear copper(II) complexes have been synthesized from Schiff bases derived from diethylaminoethylimino groups . These methods could potentially be adapted for the synthesis of "2-[2-(Methylamino)ethyl]phenol hydrobromide."

Molecular Structure Analysis

The molecular structures of the compounds studied are characterized using techniques such as X-ray diffraction, IR, UV/Vis spectroscopy, and NMR . These compounds exhibit features like intramolecular proton transfer, conformational isomerism, and tautomerism, which are important in understanding their reactivity and interactions. The molecular geometry optimizations and spectroscopic properties are often investigated using density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the potential for tautomerism, as seen in the dependence of tautomerism on solvent types . Additionally, unusual reactions with agents like triphenylborane have been reported, leading to the formation of new structures with distinct optical properties . The deprotection of aromatic methyl ethers using diethylaminoethanethiol demonstrates the potential for selective transformations in the presence of these functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized by their spectroscopic signatures and theoretical calculations. Non-linear optical properties are of particular interest due to their potential applications in materials science . The thermodynamic properties of these compounds have been studied over a range of temperatures, providing insights into their stability and reactivity . The supramolecular architecture, including non-covalent interactions such as C-H⋯π and halogen-halogen interactions, is crucial in determining the overall structure and properties of these compounds .

Scientific Research Applications

Synthesis of Tridentate Ligands and Metal Complexes : 2-[2-(Methylamino)ethyl]phenol hydrobromide has been used in the synthesis of new N,N,O tridentate ligands. These ligands form stable complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II), which could have potential applications in environmental science and coordination chemistry (Kim & Lee, 2006).

Cyclization-Activated Prodrugs : Research has explored basic carbamates of 4-hydroxyanisole, including derivatives of 2-[2-(Methylamino)ethyl]phenol, as cyclization-activated prodrugs. These compounds release active drugs at a predictable rate in response to specific pH levels, suggesting potential applications in targeted drug delivery (Saari et al., 1990).

Gallium(III) Complexes for Biomedical Applications : The compound has been studied in the development of new N4O2-donor acyclic chelators for creating Gallium(III) complexes. These complexes have potential applications in biomedical imaging and therapy (Silva et al., 2015).

Deprotection of Aromatic Methyl Ethers : this compound has been used in the development of new reagents for the deprotection of aromatic methyl ethers, which could be significant in synthetic chemistry (Magano et al., 2006).

Coordination-Driven Self-Assembly : The compound is involved in the formation of a mu 3-carbonato-bridged self-assembled heteromolecular triangle, which has implications in the field of molecular self-assembly and materials science (Mukherjee et al., 2008).

Annulation Synthesis : It has been used in [4 + 2] annulation synthesis processes, contributing to the creation of complex organic molecules that could have applications in pharmaceuticals and organic synthesis (Zhu et al., 2003).

Catalysis in Ethylene Oligomerization : Research on metal complexes of this compound derivatives has demonstrated their application in catalyzing the oligomerization of ethylene, which is important in industrial chemistry (Ngcobo et al., 2019).

properties

IUPAC Name |

2-[2-(methylamino)ethyl]phenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.BrH/c1-10-7-6-8-4-2-3-5-9(8)11;/h2-5,10-11H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZUXMLDKVJIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)

![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)

![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)